molecular formula C21H19Br2N B2706279 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline CAS No. 866040-62-2

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline

Cat. No.: B2706279
CAS No.: 866040-62-2
M. Wt: 445.198
InChI Key: YPBUXYZTTQJKBL-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline is a chemical compound with the molecular formula C21H19Br2N and a molecular weight of 445.19 g/mol This compound is characterized by its quinoline core structure, substituted with bromine atoms at positions 6 and 8, and a 4-cyclohexylphenyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups .

Comparison with Similar Compounds

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline can be compared with other quinoline derivatives, such as:

    2-Phenylquinoline: Lacks the bromine and cyclohexyl substitutions, resulting in different chemical properties and reactivity.

    6,8-Dibromoquinoline: Similar bromine substitution but lacks the 4-cyclohexylphenyl group, affecting its overall structure and applications.

    2-(4-Cyclohexylphenyl)quinoline:

The unique combination of bromine and cyclohexylphenyl substitutions in this compound distinguishes it from these similar compounds, providing it with distinct chemical properties and a wide range of applications.

Properties

IUPAC Name

6,8-dibromo-2-(4-cyclohexylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBUXYZTTQJKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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